molecular formula C29H44O2 B1200431 Vaticinone

Vaticinone

Cat. No. B1200431
M. Wt: 424.7 g/mol
InChI Key: SRSDDLZWQZWBBZ-FFGFJAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vaticinone is a natural product found in Vatica harmandiana with data available.

Scientific Research Applications

Anti-HIV Properties

Vaticinone, a triterpene isolated from Vatica cinerea, has demonstrated anti-HIV activity. It was found to inhibit the replication of HIV-1, with an IC(50) value of 6.5 micrograms per milliliter. This discovery is part of a broader search for anti-HIV compounds from plants native to Vietnam, contributing to the exploration of plant-based treatments for HIV/AIDS (Zhang et al., 2003).

Neuroprotective Effects

Research on Vasicinone, a quinazoline alkaloid isolated from Adhatoda vasica, has revealed its neuroprotective effect against paraquat-induced cellular apoptosis in SH-SY5Y cells. This suggests potential for treatment of Parkinson’s disease and other neurodegenerative disorders related to oxidative stress. Vasicinone's mechanism of action involves modulation of the IGF-1R/PI3K/AKT and MAPK/p53 pathways (Ju et al., 2019).

Anticancer Activity

Vasicinone has also been identified for its anti-proliferative activities against lung carcinoma cells. It induces apoptosis through both the Fas death receptor and Bcl-2 regulated signaling pathways. This suggests its potential as a therapeutic agent against oxidative stress-induced lung cancer (Dey et al., 2018).

Bronchodilatory Action

Originally isolated from Adhatoda vasica Nees, Vasicinone is known for its bronchodilator activity. This discovery dates back to 1959 and highlights the longstanding interest in Vasicinone's therapeutic properties (Amin & Mehta, 1959).

properties

Product Name

Vaticinone

Molecular Formula

C29H44O2

Molecular Weight

424.7 g/mol

IUPAC Name

(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(E,2R)-6-oxohept-4-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one

InChI

InChI=1S/C29H44O2/c1-19(8-7-9-20(2)30)21-12-14-27(6)23-11-10-22-25(3,4)24(31)13-15-28(22)18-29(23,28)17-16-26(21,27)5/h7,9,19,21-23H,8,10-18H2,1-6H3/b9-7+/t19-,21-,22+,23+,26-,27+,28-,29+/m1/s1

InChI Key

SRSDDLZWQZWBBZ-FFGFJAQXSA-N

Isomeric SMILES

C[C@H](C/C=C/C(=O)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C

Canonical SMILES

CC(CC=CC(=O)C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C

synonyms

vaticinone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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